molecular formula C11H18N4O2S B4255042 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide

3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide

カタログ番号 B4255042
分子量: 270.35 g/mol
InChIキー: XIBPUZSNPKDLGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. The compound works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the growth and survival of cancer cells.

作用機序

3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide works by inhibiting the activity of BTK, a protein that plays a key role in the growth and survival of cancer cells. BTK is a member of the Tec family of non-receptor tyrosine kinases, which are involved in the signaling pathways that regulate cell proliferation, differentiation, and survival. By blocking BTK activity, 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide disrupts these signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been well-tolerated and has shown minimal toxicity. 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has also been shown to penetrate the blood-brain barrier, suggesting that it could be effective in the treatment of brain tumors.

実験室実験の利点と制限

One of the main advantages of 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has also been shown to be effective in preclinical models of cancer, suggesting that it could be a promising candidate for clinical development. However, one limitation of 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.

将来の方向性

There are several potential future directions for the development of 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide. One possibility is to investigate its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to explore its potential in the treatment of other diseases that are associated with BTK activity, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide, as well as its safety and efficacy in human clinical trials.
Conclusion:
3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancer. Its specificity for BTK and favorable pharmacokinetic profile make it a promising candidate for clinical development. Further studies are needed to determine its safety and efficacy in human clinical trials, as well as its potential in combination with other anticancer agents and in the treatment of other diseases.

科学的研究の応用

3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In these studies, 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. 3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has also been shown to enhance the activity of other anticancer agents, such as chemotherapy and immunotherapy, suggesting that it could be used in combination with these treatments to improve their efficacy.

特性

IUPAC Name

3-(2-hydroxypropan-2-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-11(2,17)8-4-3-5-15(6-8)10(16)13-9-14-12-7-18-9/h7-8,17H,3-6H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBPUZSNPKDLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN(C1)C(=O)NC2=NN=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(1-hydroxy-1-methylethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。